

Aciculatin: A Technical Guide to its Chemical Structure, Bioactivity, and Mechanisms of Action

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Compound of Interest

Compound Name: *Aciculatin*

Cat. No.: *B1665436*

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Abstract

Aciculatin is a naturally occurring flavone-C-glycoside first isolated from the plant *Chrysopogon aciculatus*.^[1] This compound has garnered significant interest within the scientific community due to its potent cytotoxic, anti-inflammatory, and anti-arthritic properties. ^[1] This technical guide provides a comprehensive overview of the chemical structure of **aciculatin**, summarizes its biological activities with quantitative data, details key experimental protocols for its study, and visualizes its known signaling pathways.

Chemical Structure of Aciculatin

Aciculatin is characterized by a flavone core structure linked to a sugar moiety via a C-glycosidic bond. This linkage contributes to its stability and biological activity.^[1] The detailed chemical identifiers for **aciculatin** are provided in Table 1.

Identifier	Value
IUPAC Name	8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one[1][2][3]
Molecular Formula	C ₂₂ H ₂₂ O ₈ [1][2][4]
Molecular Weight	414.4 g/mol [1][2]
Canonical SMILES	<chem>CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O</chem> [1]
InChI Key	RUTGHCUXABPJTJ-DJIPSUEUSA-N[1][4]

Table 1: Chemical Identifiers for **Aciculatin**

The structure consists of a chromen-4-one nucleus substituted with a 4-hydroxyphenyl group at the C2 position and a methoxy group at the C7 position. A key feature is the C8-glycosidic bond to a 4,5-dihydroxy-6-methyltetrahydropyran ring.[1]

Biological Activity of Aciculatin

Aciculatin exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

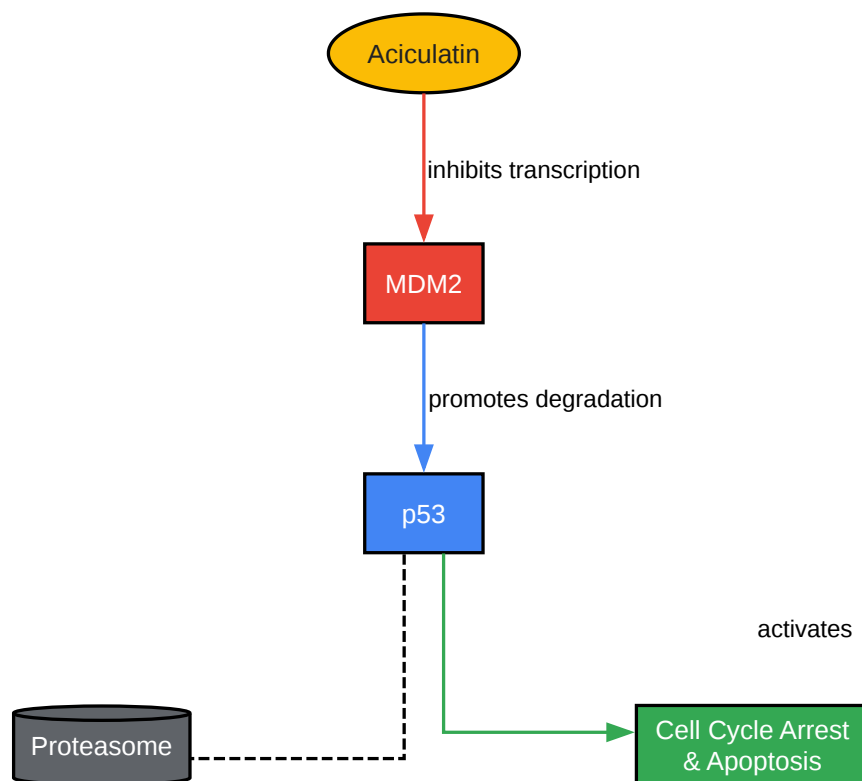
Aciculatin has demonstrated significant cytotoxic and growth-inhibitory effects against various cancer cell lines. Quantitative data from these studies are summarized in Table 2.

Cell Line	Assay	Metric	Value (μM)	Reference
HCT116 (Human Colorectal Cancer)	MTT	IC ₅₀	5.88	[1][2]
HCT116 (Human Colorectal Cancer)	SRB	GI ₅₀	2.81	[1][2]
HCT116 p53-WT	-	IC ₅₀	5.88	[5]
HCT116 p53-KO	-	IC ₅₀	9.13	[5]

Table 2: In Vitro Anticancer Activity of **Aciculatin**

The mechanism underlying **aciculatin**'s anticancer effects involves the induction of p53-dependent apoptosis. **Aciculatin** treatment leads to the depletion of Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] The reduction in MDM2 levels results in the accumulation of p53, which in turn transcriptionally activates downstream targets to induce cell cycle arrest and apoptosis.[1][2]

Aciculin's Anticancer Signaling Pathway



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Figure 1: **Aciculin's** p53-dependent apoptotic pathway.

Anti-inflammatory Activity

Aciculin also possesses potent anti-inflammatory properties. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1] This inhibition is mediated through the suppression of the NF- κ B and JNK/p38 MAPK signaling pathways.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of **Aciculin**.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- HCT116 cells
- 96-well plates
- **Aciculin** stock solution (in DMSO)
- Complete culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed HCT116 cells in 96-well plates at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **Aciculin** (e.g., 0, 1, 5, 10, 25, 50 μ M) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the drug concentration.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

Materials:

- HCT116 cells
- **Aciculin**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p53, anti-MDM2, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat HCT116 cells with **Aciculin** for the specified time.
- Lyse the cells and quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression

RT-PCR is used to measure the amount of a specific RNA.

Materials:

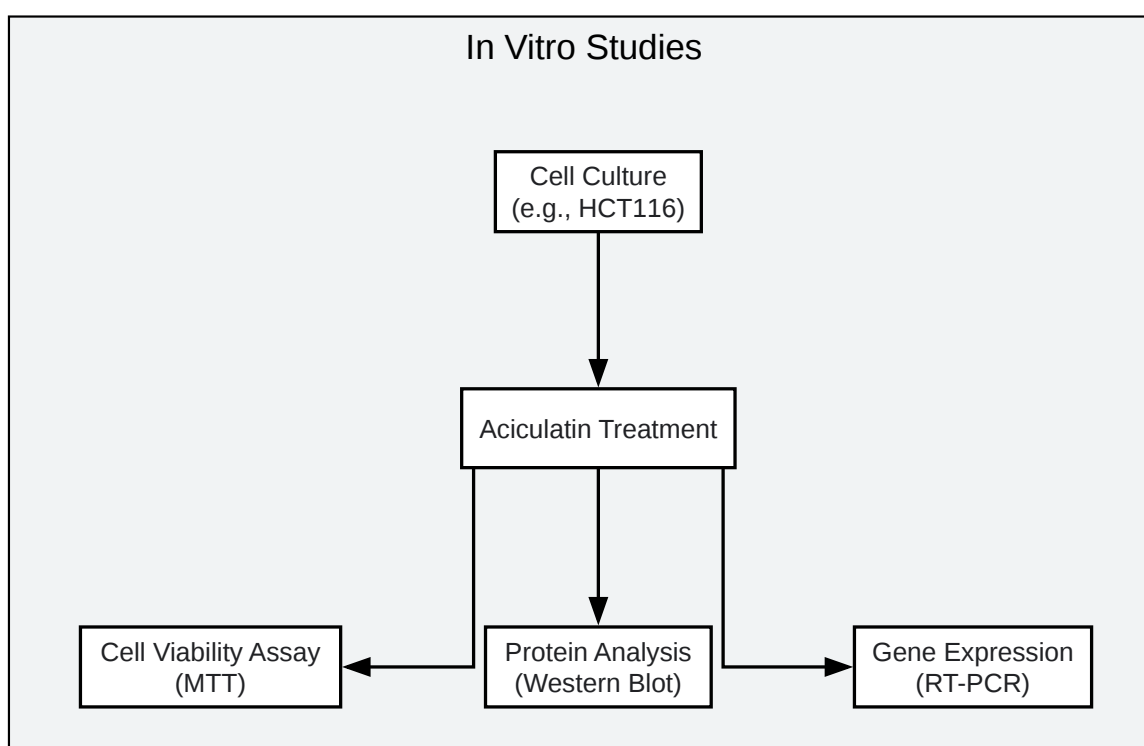
- HCT116 cells
- **Aciculin**
- RNA extraction kit (e.g., TRIzol)
- Reverse transcriptase
- cDNA synthesis kit
- PCR primers for target genes (e.g., MDM2, GAPDH)
- Taq polymerase
- Thermocycler
- Agarose gel electrophoresis system

Procedure:

- Treat cells with **Aciculin** and extract total RNA.

- Synthesize cDNA from the RNA using reverse transcriptase.
- Perform PCR using specific primers for the gene of interest and a housekeeping gene (e.g., GAPDH) for normalization.
- Analyze the PCR products by agarose gel electrophoresis. The band intensity can be quantified using densitometry software.

General Experimental Workflow for Aciculatin Bioactivity



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Figure 2: A generalized workflow for in vitro studies of **Aciculatin**.

Conclusion

Aciculatin is a promising natural product with well-defined anticancer and anti-inflammatory activities. Its unique chemical structure and mechanism of action, particularly its ability to modulate the p53 pathway, make it a compelling candidate for further drug development. The

data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of **Aciculatin**.

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